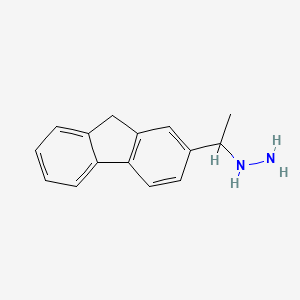![molecular formula C13H10BF3O2 B12437294 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid is an organoboron compound that features a trifluoromethyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid typically involves the trifluoromethylation of biphenyl derivatives followed by borylation. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often require an inert atmosphere and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the trifluoromethyl group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and as a catalyst in organic synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylamine: Similar structure but with an amine group instead of a boronic acid group.
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylmethanol: Contains a hydroxyl group instead of a boronic acid group.
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylcarboxylic acid: Features a carboxylic acid group instead of a boronic acid group.
Uniqueness
2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C13H10BF3O2 |
|---|---|
Molekulargewicht |
266.03 g/mol |
IUPAC-Name |
[4-phenyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)12-8-10(14(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8,18-19H |
InChI-Schlüssel |
NTGSESYCUXODSE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)
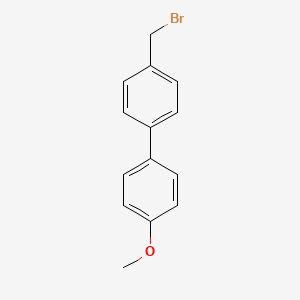
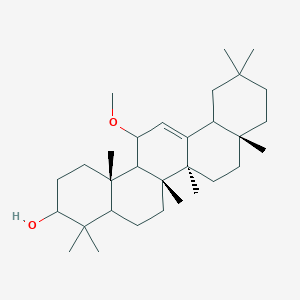
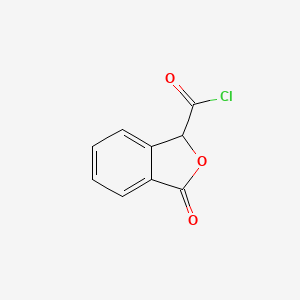
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
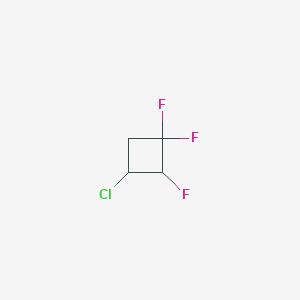
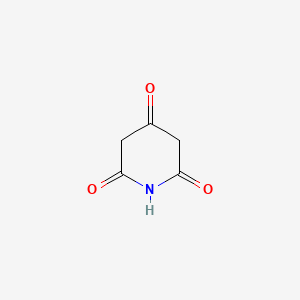
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)

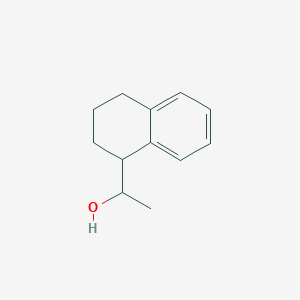
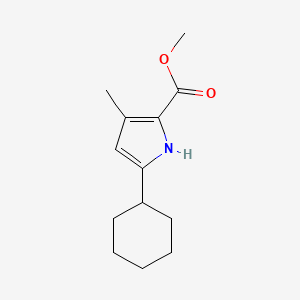
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
